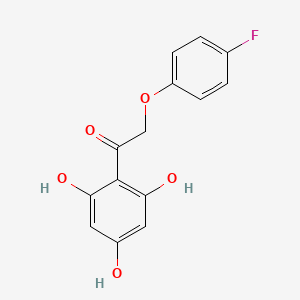
2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H11FO5 and its molecular weight is 278.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic compound with potential therapeutic applications. Its structure includes a fluorinated phenoxy group and a trihydroxyphenyl moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, antioxidant effects, and potential as a therapeutic agent.
- Molecular Formula : C14H11F O4
- Molecular Weight : 278.23 g/mol
- CAS Number : 5127526-42-5
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures to this compound. Flavonoids and their derivatives have been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship
The presence of hydroxyl groups in the structure is critical for enhancing antibacterial activity. For instance, studies have indicated that the minimum inhibitory concentration (MIC) values for related flavonoids range from 0.39 to 6.25 μg/mL against Gram-positive bacteria . The following table summarizes findings related to the antibacterial activity of similar compounds:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Chalcone Derivative A | 0.39 | Staphylococcus aureus |
| Chalcone Derivative B | 6.25 | Escherichia coli |
Antioxidant Activity
The antioxidant capacity of flavonoid derivatives is well-documented. Compounds featuring hydroxyl groups can scavenge free radicals effectively. In vitro studies suggest that trihydroxyphenyl compounds exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals .
Case Study: Antioxidant Efficacy
A study investigating various flavonoids found that those with multiple hydroxyl substitutions demonstrated significantly higher antioxidant activity compared to their mono- or di-hydroxylated counterparts. This suggests that this compound could possess similar or enhanced efficacy due to its unique structure.
Potential Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Antibacterial agents : Given its structural similarities to known antibacterial compounds, this compound could be explored as a new class of antibiotics.
- Antioxidants : Its potential as an antioxidant opens avenues for applications in preventing oxidative stress-related diseases.
- Anti-inflammatory properties : Compounds with similar functionalities have shown promise in modulating inflammatory pathways.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5/c15-8-1-3-10(4-2-8)20-7-13(19)14-11(17)5-9(16)6-12(14)18/h1-6,16-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJHAVMJOICKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














